Urea, 1-(L-glucosyl)-2-thio-

Description

Contextualizing the Compound within Carbohydrate and Thiourea (B124793) Chemistry

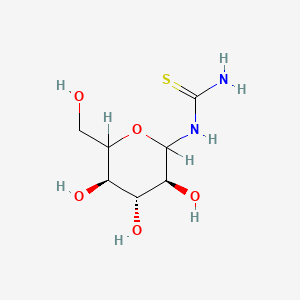

The molecular architecture of Urea (B33335), 1-(L-glucosyl)-2-thio- is characterized by a urea backbone where a glucose molecule is attached at the 1-position, and a sulfur atom replaces the oxygen atom at the 2-position, giving the molecule its "thio-" designation. ontosight.ai The glucose unit is connected via a glycosidic bond, a covalent linkage that joins a carbohydrate to another chemical species. ontosight.ai

Historical Perspectives on Related Bioactive Thioureas and Glucosides

The history of thiourea dates back to its first synthesis in 1873 by the Polish chemist Marceli Nencki, who characterized it as the first sulfur-containing analogue of urea. nih.gov Over the years, thiourea and its derivatives have become integral to medicinal chemistry, with a multitude of these compounds being developed and approved as therapeutic agents. nih.govresearchgate.net Historically, certain thiourea derivatives have been employed in the treatment of infections like Mycobacterium tuberculosis. nih.gov The functional versatility of thioureas has also led to their application in agriculture as insect growth regulators. researchgate.netacs.org

Concurrently, the study of plant-derived bioactive compounds has a long history, forming the basis of traditional medicine. researchgate.netnih.gov Among these are glycosides, where a sugar is bound to a non-carbohydrate moiety. frontiersin.org Natural citrus limonoids, for instance, include both aglycones and glucosides. researchgate.net Flavonoids, another major class of plant secondary metabolites, are often found in glycosylated forms, which can influence their bioactivity. frontiersin.org The historical use of herbal plants underscores the long-standing recognition of the therapeutic potential of bioactive molecules, including glycosides. nih.gov

Significance of Glycoconjugates in Chemical Biology Research

Glycoconjugates are a broad class of biomolecules formed by the covalent linkage of carbohydrates (glycans) to other chemical species such as proteins, lipids, or other organic compounds. wikipedia.orgnih.govacs.org This family includes glycoproteins, glycopeptides, peptidoglycans, glycolipids, and lipopolysaccharides. wikipedia.org These molecules are fundamental to numerous biological processes. longdom.org

Anchored to cell membranes or present in the extracellular matrix, glycoconjugates create a highly glycosylated environment crucial for intracellular signaling. nih.gov They play a vital role in cell-cell interactions, including cell recognition and adhesion, which are essential for tissue development and maintenance. wikipedia.orglongdom.org For example, transmembrane glycoproteins like integrins mediate cell adhesion by binding to extracellular matrix proteins. longdom.org

Furthermore, glycoconjugates are deeply involved in the immune system. longdom.orgrsc.org They can act as antigens for immune recognition, such as the ABO blood group antigens which are glycolipids. longdom.org The interaction of specific cell surface glycans with proteins is critical in the differentiation of B- and T-cells. nih.gov The diverse functions of glycoconjugates in biological systems have made them a significant area of research in glycobiology and chemical biology, with implications for medicine and biotechnology. acs.orglongdom.org

Overview of Reported Bioactivity and Research Trajectories

Compounds like Urea, 1-(L-glucosyl)-2-thio- are actively explored for a range of potential biological activities. These include enzymatic inhibition, antioxidant properties, and interactions with crucial biomolecules like proteins and nucleic acids. ontosight.ai The glucose component of such molecules can facilitate targeting of specific biological pathways, for instance, those involved in carbohydrate metabolism or cellular signaling. ontosight.ai

Research into glucosyl thioureas has demonstrated a variety of biological effects. For example, a novel series of glucosyl thioureas showed low to moderate growth inhibition activity against the oriental armyworm (Mythimna separata Walker), with some derivatives exhibiting larvicidal properties. nih.govmdpi.com The synthesis of thiourea derivatives of carbohydrates is a strategy employed to discover compounds with potential as urease inhibitors. researchgate.net

Furthermore, the conjugation of a thiourea moiety to a glucose derivative has been explored in the design of anticancer agents. mdpi.com Studies have also focused on the synthesis and antimicrobial evaluation of glycosyl thiocarbamides, which have shown activity against various bacteria and fungi. rasayanjournal.co.in The introduction of trifluoromethyl groups on the phenyl ring of carbohydrate-derived thioureas has been shown to enhance antibacterial activity against several bacterial species. japsonline.com The development of bifunctional chiral thiourea organocatalysts bearing a glycosyl scaffold highlights another research trajectory, with applications in asymmetric synthesis. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

64044-06-0 |

|---|---|

Molecular Formula |

C7H14N2O5S |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

[(3S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |

InChI |

InChI=1S/C7H14N2O5S/c8-7(15)9-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2,(H3,8,9,15)/t2?,3-,4+,5-,6?/m0/s1 |

InChI Key |

NFLXFOWCDDYFIR-ZZWDRFIYSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O |

Isomeric SMILES |

C(C1[C@@H]([C@H]([C@@H](C(O1)NC(=S)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Urea, 1-(L-glucosyl)-2-thio-; L-Glucosethiourea; L-Glucosethiourea; USAF D-8; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Urea, 1 L Glucosyl 2 Thio

Strategies for the Stereoselective Synthesis of Glucosylated Thioureas

Achieving high stereoselectivity is a paramount challenge in carbohydrate chemistry. For the synthesis of 1-(L-glucosyl)-2-thiourea, controlling the configuration at the anomeric carbon (the C1 position of the glucose moiety) is crucial. The literature predominantly describes syntheses starting from the more common D-glucose, but the principles are applicable to the L-enantiomer.

A key strategy involves the use of neighboring group participation. mdpi.com When a protected glucose precursor, such as 2,3,4,6-tetra-O-acetyl-α-L-glucopyranosyl bromide, is used, the acetyl group at the C2 position can participate in the reaction. This participation helps to block one face of the sugar ring, forcing the incoming nucleophile (in this case, the thiocyanate (B1210189) ion) to attack from the opposite face. This mechanism typically results in the formation of a 1,2-trans product, leading to the desired β-anomer of the corresponding glucosyl isothiocyanate. mdpi.commdpi.com The reaction of this β-glucosyl isothiocyanate with ammonia (B1221849) or a primary amine proceeds with retention of configuration at the anomeric center, yielding the β-glucosylated thiourea (B124793). nih.govmdpi.com

Modern organocatalysis also offers powerful tools for stereoselective glycosylations. Chiral thiourea-based catalysts have been developed that can activate glycosyl donors and control the stereochemical outcome of the glycosidic bond formation through non-covalent interactions like hydrogen bonding. rsc.orgnih.gov For instance, macrocyclic bis-thiourea catalysts have been shown to promote stereospecific invertive substitution reactions on glycosyl chlorides, providing a unified approach to constructing β-glycosidic linkages. researchgate.netnih.gov While often applied to O-glycosides, these principles can be extended to the formation of N-glycosidic bonds in thiourea derivatives.

Precursor Design and Optimization in Urea (B33335), 1-(L-glucosyl)-2-thio- Synthesis

The most common and pivotal precursor for synthesizing glucosylated thioureas is the corresponding glycosyl isothiocyanate. mdpi.comnih.gov The synthesis of this precursor, typically 2,3,4,6-tetra-O-acetyl-β-L-glucopyranosyl isothiocyanate, has been optimized for efficiency and yield.

A standard synthetic route begins with L-glucose, which undergoes several transformations:

Acetylation: The hydroxyl groups of L-glucose are protected, usually by acetylation with acetic anhydride, to prevent unwanted side reactions. mdpi.com

Bromination: The peracetylated glucose is then converted to an anomeric bromide, a glycosyl donor, using reagents like hydrogen bromide in acetic acid. mdpi.commdpi.com

Isothiocyanation: The glycosyl bromide is reacted with a thiocyanate salt, such as lead(II) thiocyanate or trimethylsilyl (B98337) isothiocyanate, to introduce the isothiocyanate group at the anomeric position. nih.govmdpi.comresearchgate.net This step is often the most critical for establishing the desired β-stereochemistry.

Optimization of these steps involves careful selection of solvents, reagents, and reaction conditions to maximize yield and stereoselectivity. For example, the reaction of the glycosyl bromide with Pb(SCN)₂ in hot toluene (B28343) has been reported to furnish the isothiocyanate in high yield. nih.govmdpi.com

An alternative pathway involves the use of glycosylamines as precursors. tandfonline.com Glycosylamines can be prepared from aldoses under mild conditions and subsequently reacted with thiophosgene (B130339) or a related reagent to form the glycosyl isothiocyanate. tandfonline.com

| Step | Common Reagents | Purpose | Typical Yield | Reference |

| Acetylation | Acetic anhydride, pyridine (B92270) or sodium acetate (B1210297) | Protect hydroxyl groups | >90% | mdpi.com |

| Bromination | HBr in acetic acid | Create anomeric bromide (glycosyl donor) | ~70% | mdpi.com |

| Isothiocyanation | Pb(SCN)₂ in toluene or TMS-NCS with a Lewis acid | Form the key isothiocyanate precursor | ~82% | nih.govmdpi.comresearchgate.net |

| Thiourea Formation | Ammonia or primary amine | Couple with isothiocyanate to form the final product | 70-85% | nih.govnih.gov |

Derivatization Approaches for Structural Diversification

Once the core 1-(L-glucosyl)-2-thiourea structure is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at the thiourea moiety or the glucosyl unit.

N-Substitution: The most straightforward derivatization is N-substitution, which is achieved by reacting the glucosyl isothiocyanate precursor with a variety of primary or secondary amines instead of ammonia. mdpi.com This approach allows for the introduction of a wide array of alkyl, aryl, or other functional groups onto the nitrogen atom of the thiourea, leading to a large library of N,N'-disubstituted thioureas. nih.govrsc.org

S-Alkylation: S-alkylation provides another avenue for diversification. The reaction of a 1,2-trans-glycosyl acetate with thiourea in the presence of a Lewis acid (like boron trifluoride etherate) can produce an S-glycosyl isothiouronium salt. researchgate.net This intermediate can then be readily transformed into a desired 1-thiosugar derivative through subsequent alkylation of the in-situ-formed 1-thioaldose. researchgate.net This creates a sulfur-carbon bond, leading to a different class of derivatives compared to the N-substituted compounds.

Modifications on the sugar portion of the molecule are typically controlled through the use of protecting groups. The synthesis almost universally begins with a fully protected sugar, such as tetra-O-acetyl-L-glucose. mdpi.comnih.gov These acetyl groups serve two main purposes: they prevent the hydroxyls from reacting with the reagents used to build the thiourea functionality, and the C2-acetyl group helps direct the stereochemical outcome of the anomeric center. mdpi.com

Green Chemistry Principles in Synthetic Pathways

Efforts to make the synthesis of glucosylated thioureas more environmentally benign focus on several of the twelve principles of green chemistry, including the use of safer solvents, renewable feedstocks, and energy-efficient methods. vapourtec.compjoes.com

Safer Solvents: A significant advancement is the use of water as a reaction medium, which avoids the use of toxic organic solvents. organic-chemistry.orgresearchgate.net Simple condensation reactions between amines and carbon disulfide in an aqueous medium have been shown to efficiently produce thiourea derivatives. organic-chemistry.org

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core green principle. Novel protocols have been developed using sulfamic acid, a versatile green catalyst, for the one-pot synthesis of glycosyl thiourea derivatives directly from glycosyl azides. bohrium.com

Energy Efficiency: Alternative energy sources are being explored to reduce the energy consumption of these syntheses. The use of solar thermal energy has been reported for the synthesis of 1,3-disubstituted thioureas from primary amines and carbon disulfide in water, eliminating the need for any external catalyst and conventional heating. researchgate.net Similarly, ultrasonic irradiation has been employed as a sustainable energy source to promote the reaction of diamines with isothiocyanates, leading to quantitative yields under mild conditions. rsc.org

Renewable Feedstocks: The ultimate starting material, L-glucose (or the more common D-glucose), is a carbohydrate and thus a renewable feedstock, which aligns with the principle of using raw materials from renewable sources. pjoes.com

Analytical Purity Assessment in Synthetic Protocols

To confirm the successful synthesis and assess the purity of Urea, 1-(L-glucosyl)-2-thio- and its derivatives, a combination of standard analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR helps to confirm the presence of the sugar protons, the anomeric proton's chemical shift and coupling constant (J-value) confirms the β-configuration, and signals from the thiourea and any N-substituents are identified. mdpi.comnih.gov For example, a large coupling constant (J₁,₂ ≈ 8.0 Hz) for the anomeric proton is characteristic of a β-anomer in a glucopyranose ring. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing crucial evidence that the target molecule has been formed. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a chiral stationary phase, is a powerful tool for assessing the purity of the product. It is especially critical for determining the enantiomeric or diastereomeric excess, ensuring that the stereoselective synthesis was successful. rsc.org For instance, diastereoisomeric thioureas derived from a chiral amine can be well resolved on a C18 reverse-phase HPLC column, allowing for the determination of optical purity. rsc.org

| Analytical Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structure Confirmation & Stereochemistry | Chemical shifts of protons, coupling constants (e.g., J₁,₂ for anomeric configuration) |

| ¹³C NMR | Structure Confirmation | Chemical shifts for all carbon atoms in the molecule |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio (m/z) of the molecular ion |

| HPLC | Purity Assessment | Determines the percentage purity and can separate stereoisomers |

| FT-IR Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups (e.g., N-H, C=S, O-H) |

Elucidating Biological Activity and Mechanistic Pathways of Urea, 1 L Glucosyl 2 Thio

Investigation of Enzymatic Inhibition Profiles

The unique structure of Urea (B33335), 1-(L-glucosyl)-2-thio-, featuring a thiourea (B124793) core linked to a glucose molecule, suggests its potential to interact with various enzymes. The thiourea group is known to be a key pharmacophore in many enzyme inhibitors, while the glucose component may influence the compound's ability to target specific biological pathways. ontosight.ai

Specific Studies on Urease Inhibition

While specific studies on the urease inhibitory activity of Urea, 1-(L-glucosyl)-2-thio- are not extensively detailed in the currently available literature, the broader class of thiourea derivatives has been widely investigated as potent urease inhibitors. acs.orgnih.gov Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. mdpi.comscience.gov Its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

Thiourea and its derivatives are known to be active site-directed inhibitors of urease. researchgate.net They are thought to interact with the nickel ions in the enzyme's active site, thereby blocking the access of the natural substrate, urea. researchgate.net Molecular docking studies on various thiourea derivatives have shown that the thiocarbonyl group plays a crucial role in binding to the urease active site. nih.govuobaghdad.edu.iq For instance, a study on a series of 1,3,5-triaryl-2-pyrazolines, which include a thiourea moiety, demonstrated competitive inhibition of urease with Ki values in the micromolar range. acs.org Another investigation into N-monoarylacetothioureas revealed potent urease inhibition with IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov

Although direct experimental data for Urea, 1-(L-glucosyl)-2-thio- is not available, the established activity of related compounds suggests its potential as a urease inhibitor. The glucose moiety might further influence its interaction with the enzyme, potentially affecting its solubility and binding characteristics.

Exploration of Other Relevant Enzyme Systems

Beyond urease, thiourea derivatives have demonstrated inhibitory effects on a variety of other enzymes.

α-Glucosidase: Several studies have highlighted the potential of thiourea derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs. acs.orgnih.gov For example, a series of 1,3,5-triaryl-2-pyrazolines showed moderate to good inhibitory activity against α-glucosidase. acs.org Similarly, certain thiourea derivatives based on 3-aminopyridin-2(1H)-ones exhibited significant α-glucosidase inhibitory activity. nih.gov The presence of a glucose unit in Urea, 1-(L-glucosyl)-2-thio- makes it a particularly interesting candidate for investigation as an α-glucosidase inhibitor.

Other Enzymes: The versatility of the thiourea scaffold has led to its exploration as an inhibitor for a wide array of enzymes. Studies have reported the synthesis and evaluation of thiourea derivatives as inhibitors of lipoxygenase, tandfonline.com xanthine (B1682287) oxidase, tandfonline.com and β-glucuronidase. nih.gov For instance, unsymmetrical thiourea derivatives have shown moderate lipoxygenase and xanthine oxidase inhibitory activities. tandfonline.com Furthermore, some thiourea derivatives have been investigated for their inhibitory potential against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. nih.govmdpi.com While specific data for Urea, 1-(L-glucosyl)-2-thio- is lacking, these findings underscore the broad enzymatic inhibitory potential of the thiourea class of compounds.

Modulatory Effects on Cellular Processes (in vitro, non-human)

The biological activity of Urea, 1-(L-glucosyl)-2-thio- extends beyond direct enzyme inhibition to the modulation of complex cellular processes, as suggested by studies on related compounds.

Impact on Oxidative Stress Pathways (in vitro, non-human)

Thiourea and its derivatives have been recognized for their antioxidant properties. tandfonline.comhueuni.edu.vnnih.gov They are known to act as scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress. hueuni.edu.vn The antioxidant activity of thiourea derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. uobaghdad.edu.iqnih.gov

Influence on Inflammatory Responses (in vitro, non-human)

Several thiourea derivatives have been investigated for their anti-inflammatory effects. nih.govresearchgate.netnih.gov These compounds have been shown to modulate inflammatory pathways by inhibiting key enzymes and mediators involved in the inflammatory cascade. For example, certain thiourea derivatives of naproxen (B1676952) have demonstrated anti-inflammatory activity by inhibiting COX-2 and 5-LOX enzymes. nih.govmdpi.com

In vitro studies on various thiourea derivatives have shown their ability to reduce the production of pro-inflammatory mediators. nih.gov For instance, some novel thiourea derivatives have been found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in cell-based assays. nih.gov Although direct evidence for the anti-inflammatory effects of Urea, 1-(L-glucosyl)-2-thio- in non-human in vitro models is not currently available, the known anti-inflammatory properties of related thiourea compounds provide a strong rationale for investigating its potential in this area.

Molecular Targets and Binding Site Characterization

The characterization of molecular targets and binding site interactions is crucial for understanding the mechanism of action of a bioactive compound. For thiourea derivatives, molecular docking studies have been instrumental in elucidating their interactions with various enzymes. nih.govrsc.orgresearchgate.net

In the context of urease inhibition, docking studies have consistently shown that the thiourea moiety interacts with the nickel ions and key amino acid residues in the active site of the enzyme. nih.govuobaghdad.edu.iq These interactions, which often involve hydrogen bonding and coordination with the metal ions, are critical for the inhibitory activity. researchgate.net

Similarly, molecular docking simulations of thiourea derivatives with other enzymes, such as α-glucosidase and lipoxygenase, have provided insights into their binding modes. nih.govresearchgate.net These studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors.

For Urea, 1-(L-glucosyl)-2-thio-, while specific molecular docking studies are not yet reported, it is plausible that the thiourea part of the molecule would engage in similar interactions with the active sites of its target enzymes. The L-glucosyl group could potentially form additional hydrogen bonds with the protein, thereby influencing the binding affinity and specificity. Further computational and experimental studies are needed to precisely characterize the molecular targets and binding site interactions of this specific compound.

Signal Transduction Pathway Modulation

The biological influence of Urea, 1-(L-glucosyl)-2-thio- and its analogues is intrinsically linked to their ability to modulate specific signal transduction pathways. The glucose moiety suggests a potential interaction with pathways governing energy and glucose metabolism. ontosight.ai One of the central regulators of cellular energy metabolism is the AMP-activated protein kinase (AMPK), a stress-signaling protein that, when activated, stimulates glycolysis and glucose uptake. tandfonline.com AMPK also intersects with various other signaling pathways that control protein synthesis and gene expression, highlighting a potential, though not yet directly demonstrated, avenue for glucosyl-thiourea compounds to exert their effects. tandfonline.com

More direct evidence of pathway modulation comes from studies on related thiourea derivatives. For instance, certain novel thiourea derivatives have been shown to inhibit key enzymes associated with diabetes, such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). nih.gov Inhibition of these enzymes directly impacts glucose metabolism and insulin (B600854) signaling pathways. Similarly, other (thio)urea compounds have been identified as inhibitors of E. coli β-glucuronidase (EcGUS), an enzyme linked to intestinal health, indicating another potential area of pathway modulation. nih.gov

In the context of agriculture, a key mechanistic pathway identified for a series of glucosyl thioureas is the inhibition of chitin (B13524) synthesis. nih.gov Chitin is a vital structural component of the exoskeleton in arthropods, and its synthesis is regulated by the enzyme chitin synthase. nih.gov By inhibiting this enzyme, these compounds disrupt the molting process, leading to mortality. This specific mode of action makes the chitin synthesis pathway a prime target for developing pesticides with a degree of selectivity, as this pathway is absent in vertebrates and plants. nih.gov While not directly demonstrated for Urea, 1-(L-glucosyl)-2-thio- itself, this provides a well-defined mechanistic pathway for closely related analogues. nih.govmdpi.com

Furthermore, the fundamental urea structure itself is known to act as an environmental signal in certain biological systems. In the bacterium Providencia stuartii, urea activates the transcriptional activator UreR, which in turn promotes the expression of virulence-associated genes. nih.gov This demonstrates that urea and its derivatives can directly participate in signal transduction to regulate gene expression, a mechanism that could potentially be shared by more complex structures like glucosyl-thioureas. nih.gov

Comparative Mechanistic Analysis with Related Thiourea Analogues

Understanding the biological activity of Urea, 1-(L-glucosyl)-2-thio- is enhanced by comparing its potential mechanisms with those of structurally related thiourea analogues. Such analyses reveal how modifications to the core structure influence function and potency.

A study investigating a series of novel glucosyl thioureas as potential larvicides against Mythimna separata Walker provides a direct comparative analysis. nih.govmdpi.com While the parent compound was not specified, the study synthesized and tested several analogues, revealing that their growth inhibition activity varied based on the substituent attached to the thiourea nitrogen. For example, thiourea 5c , derived from L-phenylalaninol, exhibited the highest growth inhibitory rate at 47.38%, a finding attributed to the potential for hydrogen-bonding interactions between the compound's hydroxyl and NH groups and the target chitin synthase enzyme. mdpi.com In contrast, analogues derived from L-phenylalanine ethyl ester (5a ) and L-phenylalanine methyl ester (5b ) showed slightly lower inhibitory rates. mdpi.com

| Compound | Substituent Group (R in R-NH2) | Growth Inhibitory Rate (%) at 100.0 mg/L |

|---|---|---|

| 5a | L-phenylalanine ethyl ester | 39.34 |

| 5b | L-phenylalanine methyl ester | 34.75 |

| 5c | L-phenylalaninol | 47.38 |

Broader comparisons between urea and thiourea functionalities also offer mechanistic insights. In the field of organocatalysis for ring-opening polymerization, it has been observed that the urea class of hydrogen-bond donors can be more active than their corresponding thiourea analogues. rsc.org This highlights that the substitution of the carbonyl oxygen in urea with sulfur in thiourea can significantly alter the compound's reactivity and catalytic efficacy.

Structure-activity relationship (SAR) studies on other series of thiourea derivatives further illuminate mechanistic details. In an investigation of (thio)urea derivatives as inhibitors of E. coli β-glucuronidase (EcGUS), it was found that introducing an electron-withdrawing group on the benzene (B151609) ring at the para-position was beneficial for enhancing inhibitory activity. nih.gov This suggests that the electronic properties of substituents play a crucial role in the binding and inhibition mechanism.

Similarly, a comparative study of thiourea derivatives as inhibitors of diabetes-associated enzymes revealed significant differences in potency based on their chemical structure. nih.gov Compound AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) was a potent inhibitor of multiple targets, whereas other analogues showed more selective or weaker activity. This demonstrates how specific substitutions on the phenyl rings of the thiourea scaffold dictate the compound's interaction with different enzyme active sites. nih.gov

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) (IC50) | AGEs Inhibition (%) (IC50) | PTP1B Inhibition (%) (IC50) |

|---|---|---|---|---|

| E | 85 ± 1.9 | - | - | - |

| AG | 82 ± 0.7 | - | - | - |

| AF | 75 ± 1.2 | - | - | - |

| AD | 72 ± 0.4 | - | - | - |

| AH | 65 ± 1.1 | 86 ± 0.4 (47.9 μM) | 85 ± 0.7 (60.3 μM) | 80 ± 0.9 (53.1 μM) |

Finally, the addition of a glucosyl-thiourea moiety can be compared to related compounds lacking this feature. A study on an organic arsenic compound showed that conjugation with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-thiourea increased its selectivity towards human colon cancer cells compared to normal human embryonic kidney cells. mdpi.com This suggests that the glucosyl-thiourea group can act as a targeting moiety, improving the therapeutic index by enhancing selectivity for cancer cells, a mechanism likely driven by the metabolic differences between cancerous and non-cancerous cells. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Urea, 1 L Glucosyl 2 Thio

Design and Synthesis of Analogues for SAR Probing

The synthesis of analogues is a cornerstone of SAR studies, allowing for the systematic modification of a lead compound to assess the contribution of different structural components to its biological activity. For Urea (B33335), 1-(L-glucosyl)-2-thio-, the synthesis of analogues would typically involve modifications at three primary sites: the L-glucosyl moiety, the thiourea (B124793) scaffold, and the substituents on the second nitrogen of the thiourea group.

A common synthetic route to glycosyl thioureas involves the reaction of a glycosyl isothiocyanate with a primary or secondary amine. nih.govmdpi.com In the case of 1-(L-glucosyl)-2-thio-urea, L-glucopyranosyl isothiocyanate would be the key intermediate. This intermediate can be synthesized from L-glucose through a series of steps, including peracetylation followed by conversion to the glycosyl bromide and subsequent reaction with a thiocyanate (B1210189) salt. nih.gov The resulting per-O-acetyl-L-glucopyranosyl isothiocyanate can then be reacted with a diverse range of amines to generate a library of analogues. Subsequent deacetylation affords the final compounds.

Analogues designed for SAR probing would include variations such as:

Alkyl and Aryl Substituents: Introducing various alkyl and aryl groups on the N' position of the thiourea can explore the impact of lipophilicity, steric bulk, and electronic effects on activity.

Heterocyclic Moieties: The incorporation of different heterocyclic rings can introduce additional hydrogen bonding sites, alter the electronic distribution, and improve binding to biological targets. nih.gov

Modifications of the Glucosyl Moiety: While maintaining the L-configuration, alterations to the hydroxyl groups, such as methylation or acylation, can probe the importance of these groups in target interactions.

A study on D-glucosyl thioureas synthesized a series of analogues with various substituents to evaluate their larvicidal activities. nih.gov This approach of creating a library of compounds with systematic structural changes is directly applicable to the investigation of Urea, 1-(L-glucosyl)-2-thio-.

Influence of Glucosyl Moiety Stereochemistry on Activity

The stereochemistry of the glucosyl moiety is a critical determinant of biological activity, as it dictates the three-dimensional arrangement of the molecule and its ability to interact with chiral biological targets such as enzymes and receptors. While direct comparative studies on the L- and D-glucosyl isomers of 2-thio-urea are not extensively reported, research on other chiral thiourea derivatives has demonstrated the profound impact of stereochemistry on biological efficacy.

Role of the Thio-Urea Scaffold in Biological Efficacy

The thiourea scaffold is a versatile pharmacophore known for its ability to form strong hydrogen bonds with biological macromolecules. scispace.com This scaffold is a key feature in a wide range of biologically active compounds, including those with antibacterial, antifungal, antiviral, and anticancer properties. The two N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

The biological efficacy of Urea, 1-(L-glucosyl)-2-thio- is likely to be heavily influenced by the hydrogen bonding capabilities of its thiourea core. This scaffold can facilitate the anchoring of the molecule within the active site of a target enzyme or the binding pocket of a receptor. The presence of the L-glucosyl moiety attached to this scaffold adds a chiral element and multiple hydroxyl groups that can further engage in specific hydrogen bonding interactions, enhancing binding affinity and selectivity.

In the context of urease inhibition, for example, the thiourea core is a known inhibitor, and its derivatives have shown significant activity. nih.govresearchgate.netnih.gov The mechanism often involves interaction with the nickel ions in the active site of the enzyme. nih.gov The glucosyl moiety in Urea, 1-(L-glucosyl)-2-thio- could therefore serve to position the thiourea scaffold optimally for interaction with the target enzyme.

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the design of new analogues. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such approaches that are highly relevant to the study of Urea, 1-(L-glucosyl)-2-thio-.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net This method can be used to visualize the binding mode of Urea, 1-(L-glucosyl)-2-thio- within the active site of a target enzyme and to identify key interactions that contribute to its biological activity. mdpi.com

For example, in a study of thiourea derivatives as urease inhibitors, molecular docking revealed that the compounds bind within the active site of the enzyme, with the thiourea group interacting with the nickel ions and surrounding amino acid residues. nih.govresearchgate.net Similar docking studies could be performed for Urea, 1-(L-glucosyl)-2-thio- with various target proteins to:

Predict its binding affinity.

Identify key hydrogen bonding and hydrophobic interactions.

Explain the observed SAR for a series of its analogues.

Guide the design of new analogues with improved binding characteristics.

A molecular docking study on D-glucose-conjugated thioureas containing a 1,3-thiazole ring identified key hydrogen bond interactions with the target enzyme, S. aureus DNA gyrase. nih.gov This underscores the utility of docking in understanding the binding modes of glycosyl thioureas.

QSAR is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. nih.govresearchgate.net A QSAR model can be expressed as a mathematical equation that can be used to predict the activity of new, untested compounds.

For a series of Urea, 1-(L-glucosyl)-2-thio- analogues, a QSAR study would involve:

Synthesizing and testing a training set of analogues for a specific biological activity.

Calculating a wide range of molecular descriptors for each analogue, such as lipophilicity (logP), electronic properties, and steric parameters.

Developing a QSAR model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

Validating the model using an external test set of compounds.

A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents found that their activity was significantly correlated with their hydrophobic properties and certain structural features. nih.gov Similarly, a QSAR model for Urea, 1-(L-glucosyl)-2-thio- analogues could identify the key physicochemical properties that govern their activity, thereby guiding the optimization of the lead compound.

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like Urea, 1-(L-glucosyl)-2-thio- is determined by its ability to adopt a specific three-dimensional conformation, known as the bioactive conformation, which allows it to bind to its biological target. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

The conformational landscape of Urea, 1-(L-glucosyl)-2-thio- is complex, with rotational freedom around several bonds, including the glycosidic bond and the bonds within the thiourea linkage. The conformation of the thiourea moiety itself can exist in syn-syn, syn-anti, and anti-anti forms, with the relative stability of these conformers influencing their catalytic activity. acs.org

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational space of Urea, 1-(L-glucosyl)-2-thio- and to identify low-energy conformers. acs.org By comparing the conformations of active and inactive analogues, it may be possible to deduce the bioactive conformation. Understanding the bioactive conformation is crucial for structure-based drug design, as it provides a template for the design of new molecules with improved affinity and selectivity.

Computational and Theoretical Investigations of Urea, 1 L Glucosyl 2 Thio

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering deep insights into the reactivity and stability of Urea (B33335), 1-(L-glucosyl)-2-thio-.

Theoretical studies on thiourea (B124793) derivatives are often performed using DFT with the B3LYP functional and a basis set like 6-311++G(d,p) or cc-pVQZ. rsc.orgnih.gov Such calculations are used to optimize the molecular geometry and determine key electronic descriptors. rsc.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. rsc.orgnih.gov A smaller gap suggests the molecule is more reactive.

Other quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), provide further information on the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For Urea, 1-(L-glucosyl)-2-thio-, the MEP would likely show negative potential around the sulfur and oxygen atoms, indicating them as sites for electrophilic attack, and positive potential around the N-H groups.

Table 1: Representative Quantum Chemical Descriptors for Urea, 1-(L-glucosyl)-2-thio- Calculated via DFT Note: These are representative values based on typical DFT studies of similar molecules.

| Parameter | Description | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | 0.38 eV⁻¹ |

| Electronegativity (χ) | Power to attract electrons | 3.85 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 4.5 Debye |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For Urea, 1-(L-glucosyl)-2-thio-, MD simulations can provide detailed insights into its dynamic behavior and its interaction with potential biological targets, such as proteins or enzymes. mdpi.commdpi.com Given that glycosylated compounds are involved in a vast array of biological processes, understanding these interactions at an atomic level is crucial. nih.gov

An MD simulation typically involves several steps. First, the system, comprising the ligand (Urea, 1-(L-glucosyl)-2-thio-), the target protein, and a solvent (usually water), is prepared. The interactions between atoms are described by a force field, such as CHARMM or AMBER. nih.gov The system is then subjected to energy minimization to remove any steric clashes. This is followed by an equilibration phase, where the temperature and pressure are stabilized to physiological conditions (e.g., 310 K and 1 bar). Finally, a production run is performed for a duration ranging from nanoseconds to microseconds, during which the trajectory (positions, velocities, and energies) of all atoms is recorded. mdpi.com

Analysis of the MD trajectory can reveal:

The stability of the ligand-protein complex over time.

Key amino acid residues involved in binding.

The role of hydrogen bonds, hydrophobic interactions, and water bridges in stabilizing the complex. nih.gov

Conformational changes in the protein upon ligand binding. nih.gov

For instance, MD simulations could be used to model the interaction of Urea, 1-(L-glucosyl)-2-thio- with enzymes like α-glucosidase or acetylcholinesterase, which are known targets for thiourea derivatives and glycosylated compounds. nih.govekb.eg

Table 2: Typical Parameters for an MD Simulation of Urea, 1-(L-glucosyl)-2-thio- with a Target Protein

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of equations and parameters to describe atom interactions | CHARMM36m / AMBER ff19SB |

| Water Model | Model for the solvent | TIP3P |

| System Size | Number of atoms in the simulation box | ~50,000 - 100,000 atoms |

| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature | 310 K (37 °C) |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the production run | 100 - 500 nanoseconds |

| Integration Timestep | Time interval for calculating forces and positions | 2 femtoseconds |

Binding Affinity Predictions and Ligand Efficiency Calculations

Predicting how strongly a compound will bind to its target is a cornerstone of computational drug design. Molecular docking is the primary method used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net

In a typical docking study, the 3D structure of the target protein is placed in a virtual grid, and the ligand, Urea, 1-(L-glucosyl)-2-thio-, is allowed to flexibly explore different conformations within the protein's active site. A scoring function then calculates the binding energy (ΔG, in kcal/mol) for the most favorable poses. biointerfaceresearch.com Lower binding energy values indicate a more stable complex and higher predicted affinity. biointerfaceresearch.com

However, high affinity alone does not guarantee a good drug candidate. Ligand Efficiency (LE) metrics have been developed to assess the quality of a compound by relating its binding affinity to its size. These metrics help identify compounds that achieve high potency with a minimal number of atoms, which often correlates with better drug-like properties.

Key ligand efficiency metrics include:

Ligand Efficiency (LE): Normalizes binding energy by the number of non-hydrogen atoms (NHA). A higher LE is desirable.

Binding Efficiency Index (BEI): Relates potency to molecular weight (MW). Higher BEI values are preferred.

Table 3: Hypothetical Binding Affinity and Ligand Efficiency Calculations for Urea, 1-(L-glucosyl)-2-thio- Assumptions: Molecular Weight (MW) = 282.3 g/mol; Number of Non-Hydrogen Atoms (NHA) = 18; Hypothetical IC₅₀ = 47.9 µM against α-glucosidase. researchgate.net

| Parameter | Formula | Calculation | Result |

|---|---|---|---|

| Binding Affinity (ΔG) | From Docking Simulation | - | -7.5 kcal/mol |

| pIC₅₀ | -log(IC₅₀ in M) | -log(47.9 x 10⁻⁶) | 4.32 |

| Ligand Efficiency (LE) | (1.4 * pIC₅₀) / NHA | (1.4 * 4.32) / 18 | 0.34 |

| Binding Efficiency Index (BEI) | pIC₅₀ / (MW in kDa) | 4.32 / 0.2823 | 15.3 |

In Silico Screening for Novel Biological Targets

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds against a biological target or, conversely, to identify potential targets for a specific compound (reverse docking). nih.gov For Urea, 1-(L-glucosyl)-2-thio-, virtual screening can be employed to explore its polypharmacology and identify novel therapeutic applications.

The process involves docking the 3D structure of Urea, 1-(L-glucosyl)-2-thio- against a database of protein structures, such as the Protein Data Bank (PDB). researchgate.net Each docking run produces a score that predicts the binding affinity. Targets that show high predicted affinity are then prioritized for further investigation. This approach can rapidly generate hypotheses about the compound's mechanism of action.

Given the structural features of Urea, 1-(L-glucosyl)-2-thio-, potential targets could span several protein families. The thiourea moiety is known to interact with various enzymes, including kinases and phosphatases, while the glucose group might target carbohydrate-binding proteins or glucose transporters. biointerfaceresearch.comnih.gov Studies have successfully used virtual screening to identify targets for diabetes, such as GLUT4, DPP-IV, and PPARγ. nih.govresearchgate.net

Table 4: Representative Results from an In Silico Reverse Docking Screen for Urea, 1-(L-glucosyl)-2-thio- Note: This table presents a hypothetical list of potential targets and their predicted binding affinities.

| Protein Target | Protein Family | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|---|

| α-Glucosidase | Hydrolase | 2QMJ | -7.9 | Diabetes |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Phosphatase | 2F71 | -7.2 | Diabetes, Obesity |

| Acetylcholinesterase (AChE) | Hydrolase | 4EY7 | -8.1 | Alzheimer's Disease |

| VEGFR2 | Kinase | 4ASD | -6.8 | Cancer |

| Glycogen Phosphorylase | Transferase | 1LWO | -8.5 | Diabetes |

Cheminformatics Analysis of Chemical Space

Key physicochemical properties are calculated from the 2D structure of the molecule. These properties are then often evaluated against established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. The rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5.

Other important parameters include the Topological Polar Surface Area (TPSA), which is a good indicator of drug permeability through membranes, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. researchgate.net

Table 5: Calculated Physicochemical and Drug-Likeness Properties for Urea, 1-(L-glucosyl)-2-thio-

| Property | Description | Calculated Value | Lipinski's Rule of Five Compliance |

|---|---|---|---|

| Molecular Formula | Chemical formula of the compound | C₇H₁₄N₂O₅S | N/A |

| Molecular Weight | Mass of one mole of the compound | 282.3 g/mol | Pass (< 500) |

| LogP (o/w) | Octanol-water partition coefficient; measure of lipophilicity | -1.85 | Pass (< 5) |

| Hydrogen Bond Donors | Number of N-H and O-H bonds | 6 | Fail (> 5) |

| Hydrogen Bond Acceptors | Number of N and O atoms | 7 | Pass (< 10) |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 181 Ų | - |

| Number of Rotatable Bonds | Count of single bonds that can rotate freely | 6 | - |

| Lipinski Violations | Number of rules violated | 1 | - |

The analysis indicates that Urea, 1-(L-glucosyl)-2-thio- has one violation of Lipinski's rules (number of hydrogen bond donors), which is common for carbohydrate-based molecules. Its low LogP value suggests high hydrophilicity, and the high TPSA indicates it may have poor cell membrane permeability.

Advanced Spectroscopic and Analytical Characterization Methodologies for Urea, 1 L Glucosyl 2 Thio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Urea (B33335), 1-(L-glucosyl)-2-thio-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the glucose unit. Both ¹H and ¹³C NMR are employed to map out the entire carbon and proton framework of the molecule.

In ¹H NMR, the chemical shifts, coupling constants (J-values), and signal multiplicities of the protons provide a wealth of structural data. The anomeric proton (H-1') of the glucosyl moiety is particularly diagnostic, typically appearing as a doublet at a distinct chemical shift. The magnitude of its coupling constant helps to determine the stereochemistry (α or β) at the anomeric center. Other protons on the glucose ring and the NH protons of the thiourea (B124793) group can be assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. researchgate.net The chemical shift of the anomeric carbon (C-1') is highly sensitive to the glycosidic linkage and stereochemistry. unimo.it The carbon of the thiourea group (C=S) is also expected to have a characteristic resonance in the downfield region of the spectrum. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, confirming the connectivity between the glucose and thiourea moieties.

Table 1: Representative NMR Data for Urea, 1-(L-glucosyl)-2-thio-

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~185.0 |

| NH | 7.5-8.5 (broad) | - |

| H-1' | ~5.0 (d) | - |

| C-1' | - | ~85.0 |

| H-2' | ~3.5 (m) | - |

| C-2' | - | ~72.0 |

| H-3' | ~3.7 (m) | - |

| C-3' | - | ~75.0 |

| H-4' | ~3.4 (m) | - |

| C-4' | - | ~70.0 |

| H-5' | ~3.8 (m) | - |

| C-5' | - | ~76.0 |

| H-6'a, H-6'b | ~3.9, ~3.7 (m) | - |

| C-6' | - | ~61.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of Urea, 1-(L-glucosyl)-2-thio-. nih.gov Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed to generate intact molecular ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

In a typical ESI-MS experiment, the compound would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is used to further probe the structure by inducing fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the molecule's substructures. For Urea, 1-(L-glucosyl)-2-thio-, characteristic fragmentation would involve the cleavage of the glycosidic bond, leading to fragment ions corresponding to the glucose moiety and the thiourea group. For instance, in positive ion mode, a common fragmentation pathway for thiourea itself involves the loss of ammonia (B1221849) or isothiocyanic acid, resulting in daughter ions at m/z 60 and 43, respectively. researchgate.net The fragmentation of the glucose unit would produce a series of characteristic oxonium ions.

Table 2: Expected Mass Spectrometry Data for Urea, 1-(L-glucosyl)-2-thio-

| Ion | m/z (Calculated) | Fragmentation Origin |

|---|---|---|

| [M+H]⁺ | 239.070 | Molecular Ion |

| [M+Na]⁺ | 261.052 | Sodium Adduct |

| [C₆H₁₁O₅]⁺ | 163.060 | Glucosyl Oxonium Ion |

| [CH₅N₂S]⁺ | 77.017 | Thiourea Fragment [M+H]⁺ |

| [CH₂NS]⁺ | 60.991 | Daughter ion from thiourea |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govwikipedia.org This technique requires the growth of a high-quality single crystal of Urea, 1-(L-glucosyl)-2-thio-. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. youtube.com

By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of all non-hydrogen atoms can be determined with high precision. The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact spatial orientation of the glucose ring (e.g., chair conformation) and the relative orientation of the thiourea substituent.

Stereochemistry: Unambiguous confirmation of the L-configuration of the glucose moiety.

Intermolecular interactions: Details of hydrogen bonding, van der Waals forces, and other interactions that dictate how the molecules pack together in the crystal lattice.

The crystal system (e.g., monoclinic, orthorhombic) and space group are also determined, which describe the symmetry of the crystal lattice. nih.gov

Table 3: Hypothetical X-ray Crystallographic Data for Urea, 1-(L-glucosyl)-2-thio-

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.6 Å, b = 10.2 Å, c = 18.5 Å, α = β = γ = 90° |

| Bond Length (C=S) | ~1.68 Å |

| Bond Length (C-N) | ~1.35 Å |

| Bond Length (C-1'-N) | ~1.45 Å |

| Hydrogen Bonds | N-H···O, O-H···S, O-H···O |

Note: This data is representative and would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in Urea, 1-(L-glucosyl)-2-thio-. Both techniques probe the vibrational modes of the molecule, but they operate on different principles and have complementary selection rules. rsc.org

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions that cause a change in the dipole moment. bdu.ac.in The IR spectrum of Urea, 1-(L-glucosyl)-2-thio- would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. The C-H stretching of the glucose unit would appear around 2800-3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O, C-C, and C-N stretching, as well as various bending vibrations. The C=S stretching vibration, a key feature of the thiourea group, typically appears as a band of medium intensity in the 700-850 cm⁻¹ range.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It detects vibrational modes that cause a change in the polarizability of the molecule. The C=S bond often produces a strong signal in Raman spectra, making it a useful complementary technique to IR. The symmetric vibrations of the glucosyl ring are also often well-resolved in the Raman spectrum. researchgate.net

Table 4: Characteristic Vibrational Frequencies for Urea, 1-(L-glucosyl)-2-thio-

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3200-3500 | O-H, N-H stretching | IR, Raman |

| 2800-3000 | C-H stretching | IR, Raman |

| ~1600 | N-H bending | IR |

| 1450-1550 | C-N stretching, N-H bending | IR, Raman |

| 1000-1200 | C-O, C-C stretching | IR, Raman |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comyoutube.com Since Urea, 1-(L-glucosyl)-2-thio- is inherently chiral due to the presence of the L-glucose moiety, CD spectroscopy can be used to probe its stereochemical features in solution.

The technique is particularly sensitive to the conformation of the molecule. The CD spectrum provides information about the secondary and tertiary structure of biomolecules, and for smaller molecules like this, it can serve as a unique fingerprint of its three-dimensional structure in solution. youtube.com The spectrum is typically recorded in the ultraviolet (UV) region where the chromophores (in this case, the thiourea group and the glycosidic linkage) absorb light. Any changes in the molecule's conformation due to solvent, temperature, or binding interactions would be reflected in its CD spectrum. The resulting spectrum can be used to confirm the chiral nature of the compound and can be compared to theoretical calculations to gain further insight into its preferred solution-state conformation.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized Urea, 1-(L-glucosyl)-2-thio- and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

Due to the polar nature of the glucose moiety, Reverse-Phase HPLC (RP-HPLC) is a suitable method. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column using a UV detector (monitoring the absorbance of the thiourea chromophore) or a mass spectrometer (LC-MS). researchgate.net The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used for quantification. The purity of a sample is determined by the presence of a single, sharp peak, with the absence of other impurity peaks.

Other techniques like Thin Layer Chromatography (TLC) can be used for rapid, qualitative analysis of reaction progress and purity assessment.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm or Mass Spectrometry (ESI) |

| Injection Volume | 10 µL |

Pre Clinical and Theoretical Applications of Urea, 1 L Glucosyl 2 Thio

Potential as Enzymatic Inhibitors in Model Systems (theoretical, non-human)

The structure of Urea (B33335), 1-(L-glucosyl)-2-thio- is suggestive of its potential to act as an inhibitor of various enzymes in non-human model systems. The L-glucosyl portion of the molecule can facilitate binding to the active sites of carbohydrate-processing enzymes, while the thiourea (B124793) group is known to interact with various enzymatic targets through hydrogen bonding and coordination with metal cofactors.

One of the primary theoretical applications is in the inhibition of glycosidases, such as α-amylase and α-glucosidase. These enzymes are crucial for carbohydrate metabolism, and their inhibition is a key mechanism of action for certain therapeutic agents. The glucose moiety of Urea, 1-(L-glucosyl)-2-thio- could mimic the natural substrate of these enzymes, leading to competitive inhibition. Studies on various thiourea derivatives have demonstrated their potential to inhibit these enzymes, as illustrated in the table below.

| Compound Class | Target Enzyme | Observed Inhibition (IC50) | Reference Compound |

|---|---|---|---|

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-amylase | IC50 = 85 ± 1.9% | Acarbose |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative | α-glucosidase | IC50 = 7.80 ± 1.37 µM | Acarbose |

| Iminothiazolidinone derivative of glycosyl thiourea | Acetylcholinesterase (AChE) | IC50 = 0.209 µg/mL | Donepezil |

Note: The data in this table is derived from studies on related thiourea compounds and is presented for illustrative purposes to indicate the potential activity of the glycosylthiourea scaffold.

Furthermore, the thiourea core is a known pharmacophore in the development of kinase inhibitors. While the addition of a glucosyl group is a less common modification, it could potentially confer selectivity for kinases involved in glucose-related signaling pathways in theoretical, non-human models.

Role in Modulating Cellular Stress Responses (theoretical, non-human)

In theoretical, non-human models, Urea, 1-(L-glucosyl)-2-thio- may play a role in modulating cellular stress responses. The thiourea functional group is known to possess antioxidant properties, capable of scavenging reactive oxygen species (ROS). The presence of the L-glucosyl moiety could influence the compound's solubility and cellular uptake, potentially directing its antioxidant effects to specific subcellular compartments.

Glycosylation is a key biological process in response to oxidative stress. The conjugation of a glucose molecule to the thiourea scaffold could, in theory, enhance its stability and bioavailability in cellular systems, thereby improving its capacity to mitigate oxidative damage in non-human experimental models.

Applications in Chemical Biology Probes

The unique structure of Urea, 1-(L-glucosyl)-2-thio- makes it an attractive candidate for the development of chemical biology probes. By chemically modifying the structure to include a reporter tag, such as a fluorophore or a biotin (B1667282) handle, this molecule could be transformed into a tool for studying biological systems.

For instance, a fluorescently labeled version of Urea, 1-(L-glucosyl)-2-thio- could be used to visualize and track the localization of specific glucose transporters or lectins in non-human cells. If the compound is found to be a potent and selective enzyme inhibitor, it could be further developed into an activity-based probe (ABP). Such a probe would allow for the specific labeling and identification of its target enzyme within a complex biological sample, providing valuable insights into enzyme function and regulation in non-human systems.

Development as Scaffolds for Novel Bioactive Agents

The Urea, 1-(L-glucosyl)-2-thio- molecule can serve as a versatile scaffold for the synthesis of novel bioactive agents. The thiourea moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. The combination of this privileged structure with a carbohydrate offers a promising starting point for the design of new compounds with unique biological activities.

Through synthetic chemistry, various modifications can be introduced to the core structure. For example, the hydroxyl groups of the L-glucosyl unit can be modified to alter solubility and binding specificity. Similarly, the nitrogen atoms of the thiourea group can be substituted with different chemical moieties to explore structure-activity relationships (SAR) and optimize the compound's potency and selectivity for a given target. This approach could lead to the discovery of new lead compounds for various applications in non-human preclinical research.

Integration into Drug Discovery Pipelines (pre-clinical stage, non-human)

In a preclinical drug discovery pipeline focused on non-human models, Urea, 1-(L-glucosyl)-2-thio- and its derivatives would progress through several key stages.

Hit Identification: The initial phase would involve screening the compound against a diverse panel of biological targets, such as enzymes and receptors, to identify a "hit" – a compound that shows promising activity against a specific target.

Lead Generation: Once a hit is identified, a library of analogs would be synthesized to improve its potency, selectivity, and drug-like properties. This process, known as hit-to-lead optimization, would involve a detailed exploration of the SAR of the glycosylthiourea scaffold.

Preclinical Evaluation: Promising lead compounds would then undergo further evaluation in a variety of in vitro and in vivo non-human models to assess their efficacy and pharmacokinetic profiles.

The following table outlines a hypothetical preclinical development pipeline for a lead compound derived from the Urea, 1-(L-glucosyl)-2-thio- scaffold.

| Discovery Stage | Key Activities | Model System | Desired Outcome |

|---|---|---|---|

| Target Validation | Confirming the biological target and its role in a disease model. | Cell-based assays (non-human), genetic models. | Validated target for screening. |

| Lead Optimization | Synthesis of analogs, SAR studies, ADME profiling. | In vitro biochemical and cell-based assays. | A potent and selective lead compound with good drug-like properties. |

| In Vivo Efficacy | Testing the lead compound in an animal model of disease. | Non-human animal models. | Demonstration of in vivo efficacy. |

Future Directions and Emerging Research Avenues for Urea, 1 L Glucosyl 2 Thio

Exploration of Novel Biological Activities and Targets

The unique structure of Urea (B33335), 1-(L-glucosyl)-2-thio-, which combines a carbohydrate with a thiourea (B124793) group, suggests a broad range of potential biological activities that warrant investigation. Thiourea derivatives are known to exhibit diverse pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com The presence of the L-glucosyl moiety could further enhance or modulate these activities, potentially by facilitating cellular uptake through glucose transporters or by interacting with specific carbohydrate-binding proteins (lectins) on cell surfaces. mdpi.comnih.gov

Future research should focus on screening Urea, 1-(L-glucosyl)-2-thio- against a variety of biological targets. Key areas of exploration could include:

Enzyme Inhibition: Many enzymes play crucial roles in disease pathogenesis. The thiourea scaffold is known to interact with various enzymes, and the glucose portion of the molecule could guide it to specific targets. For instance, its potential as an inhibitor for enzymes like β-glucuronidase, which is implicated in certain drug toxicities, could be investigated. nih.govnih.gov

Antimicrobial Activity: The thiourea core is a common feature in many antimicrobial compounds. researchgate.net Research could explore the efficacy of Urea, 1-(L-glucosyl)-2-thio- against a panel of pathogenic bacteria and fungi, with a focus on understanding its mechanism of action.

Anticancer Properties: Glycoconjugates have been explored as anticancer agents due to the altered glycosylation patterns often observed in cancer cells. nih.govacs.org The potential for Urea, 1-(L-glucosyl)-2-thio- to selectively target cancer cells and induce apoptosis or inhibit proliferation is a significant area for future investigation.

Modulation of Carbohydrate-Protein Interactions: The L-glucosyl group could enable the compound to interfere with carbohydrate-protein interactions that are critical in various physiological and pathological processes, including cell adhesion, signaling, and immune responses. nih.govgene-biotech.com

A systematic screening approach, coupled with target identification and validation studies, will be crucial in uncovering the full therapeutic potential of this novel glycoconjugate.

Rational Design of Next-Generation Analogues

Based on the initial biological activity findings for Urea, 1-(L-glucosyl)-2-thio-, the rational design of next-generation analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. nih.govresearchgate.net

Key strategies for the rational design of analogues could include:

Modification of the Glucose Moiety:

Anomeric Configuration: Investigating the effect of altering the anomeric configuration from L- to D-glucose.

Substitution on the Sugar Ring: Introducing various functional groups at different positions of the glucose ring to enhance binding affinity or alter solubility.

Replacement with Other Monosaccharides: Substituting L-glucose with other sugars like galactose, mannose, or fucose to target different lectins or transporters. ox.ac.uk

Modification of the Thiourea Linker:

Substitution on the Nitrogen Atoms: Introducing different alkyl or aryl groups on the urea nitrogens to modulate lipophilicity and hydrogen bonding capacity. mdpi.comnih.gov

Isosteric Replacement: Replacing the thiourea group with a urea or other bioisosteric linkers to fine-tune electronic properties and metabolic stability. nih.gov

Computational modeling and molecular docking studies can aid in the design of these analogues by predicting their binding modes with specific biological targets. mdpi.com The synthesis of a focused library of analogues followed by rigorous biological evaluation will be essential to identify lead compounds for further development.

Development of Advanced Delivery Systems (theoretical)

The successful translation of a promising compound into a therapeutic agent often hinges on the development of an effective drug delivery system. For a glycoconjugate like Urea, 1-(L-glucosyl)-2-thio-, advanced delivery systems can be theoretically designed to enhance its bioavailability, target specificity, and therapeutic efficacy.

Theoretical delivery strategies could include:

Glyconanoparticles: Encapsulating Urea, 1-(L-glucosyl)-2-thio- within nanoparticles decorated with specific targeting ligands. This approach could protect the compound from degradation and facilitate its accumulation at the desired site of action. bioglyco.com

Targeting Glucose Transporters: Leveraging the L-glucosyl moiety to target cells that overexpress glucose transporters (GLUTs), such as many cancer cells. mdpi.com This could lead to a "Trojan horse" strategy where the therapeutic agent is selectively taken up by the target cells.

Lectin-Targeted Delivery: Designing delivery systems that incorporate ligands for specific lectins expressed on target cells or tissues, thereby enhancing the specificity of drug delivery. ox.ac.uk

These theoretical delivery systems would require extensive research and development, including formulation studies, in vitro characterization, and in vivo evaluation to assess their feasibility and effectiveness.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of research on a novel glycoconjugate like Urea, 1-(L-glucosyl)-2-thio- necessitates a collaborative and interdisciplinary approach. Meaningful progress will require the combined expertise of researchers from various fields.

Key areas for collaboration include:

Synthetic Organic Chemistry and Medicinal Chemistry: For the efficient synthesis of the parent compound and its analogues, as well as for conducting SAR studies. nih.govdntb.gov.ua

Biochemistry and Molecular Biology: To identify and validate the biological targets of the compound and to elucidate its mechanism of action.

Pharmacology and Toxicology: To evaluate the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds.

Pharmaceutical Sciences: For the design and development of advanced drug delivery systems. bioglyco.com

Establishing collaborative networks between academic institutions, research centers, and pharmaceutical companies will be crucial to accelerate the research and development process and to translate promising findings into clinical applications.

Overcoming Challenges in the Research and Development of Glycoconjugates

The field of glycoconjugate research, while promising, is not without its challenges. The development of Urea, 1-(L-glucosyl)-2-thio- and its analogues will likely encounter several hurdles that are common to this class of molecules.

Significant challenges include:

Synthetic Complexity: The chemical synthesis of structurally well-defined glycoconjugates can be complex and challenging, often requiring multi-step procedures with stereochemical control. nih.govnih.gov

Structural Heterogeneity: In biological systems, glycans can exist as heterogeneous mixtures, which can complicate their isolation, characterization, and the reproducibility of biological studies. researchgate.net

Analytical Characterization: The detailed structural characterization of glycoconjugates requires specialized analytical techniques, such as mass spectrometry and NMR spectroscopy.

Understanding Biological Roles: The intricate roles of glycans in biological processes are still not fully understood, which can make the identification of specific therapeutic targets challenging. nih.gov

Addressing these challenges will require the development of innovative synthetic methodologies, advanced analytical tools, and a deeper understanding of glycobiology. Investment in fundamental research in these areas will be critical for the successful development of new glycoconjugate-based therapeutics.

Q & A

Basic: What are the established methodologies for synthesizing Urea, 1-(L-glucosyl)-2-thio-?

Answer:

Synthesis typically involves coupling L-glucosyl derivatives with thiourea precursors. Common methods include:

- Nucleophilic substitution : Reacting glucosyl halides with thiourea under controlled pH and temperature .

- Enzymatic glycosylation : Using glycosyltransferases to attach the L-glucosyl moiety, though yields may vary due to substrate specificity .

Data Table (Hypothetical Synthesis Comparison):

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥90% | Byproduct formation |

| Enzymatic Glycosylation | 40–50 | ≥85% | Enzyme stability and cost |

Advanced: How can researchers optimize the synthesis of Urea, 1-(L-glucosyl)-2-thio- to achieve high-purity yields?

Answer:

Advanced strategies include:

- Purification via HPLC : Using reverse-phase columns with acetonitrile/water gradients to isolate the compound from byproducts .

- Kinetic control : Adjusting reaction temperatures to favor the desired product over competing pathways .

- Spectroscopic validation : Employing to confirm glycosidic bond formation (e.g., δ 80–90 ppm for anomeric carbons) .

Basic: What characterization techniques are critical for confirming the structure of Urea, 1-(L-glucosyl)-2-thio-?

Answer:

- Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS showing [M+H] peak).

- FT-IR spectroscopy : Detection of thiourea C=S stretches (~1250 cm) and glycosidic C-O-C bonds (~1050 cm) .

- X-ray crystallography : For absolute configuration determination, though challenges exist in crystallizing glycosylated derivatives .

Advanced: How can contradictory reports about the compound’s biological activity be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., IC measurements against glycogen synthase kinase-3β using recombinant enzymes ).

- Structural analogs : Compare activity of Urea, 1-(L-glucosyl)-2-thio- with its D-glucosyl isomer to rule out stereochemical effects .

- Statistical rigor : Apply ANOVA or t-tests to ensure data reproducibility across independent labs .

Basic: What in vitro assays are suitable for evaluating the compound’s bioactivity?